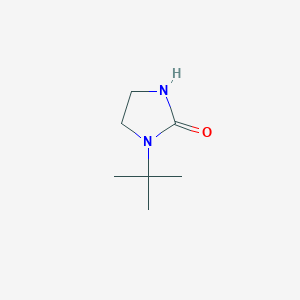

1-tert-Butyl-2-imidazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXBETOLLOJKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383596 | |

| Record name | 1-tert-butylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92075-16-6 | |

| Record name | 1-tert-butylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-2-imidazolidinone: Synthesis and Characterization

Introduction

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound featuring a five-membered imidazolidinone ring substituted with a bulky tert-butyl group at one of the nitrogen atoms. The imidazolidinone scaffold is a prevalent structural motif in a wide array of biologically active molecules and pharmaceuticals, including antivirals, antimicrobials, and anticancer agents.[1] The incorporation of a tert-butyl group can significantly influence the molecule's physicochemical properties, such as solubility, stability, and steric profile, making it a valuable building block in medicinal chemistry and drug development.[2][3][4] This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its characterization.

Synthesis of this compound

Rationale for the Synthetic Approach

The synthesis of cyclic ureas, such as this compound, can be achieved through several methods, including the reaction of a diamine with phosgene, urea, or carbon dioxide under various catalytic conditions.[5] The chosen method for this guide involves the reaction of N-tert-butylethylenediamine with 1,1'-carbonyldiimidazole (CDI). This approach is selected for its numerous advantages in a research and development setting:

-

Safety: CDI is a safer alternative to the highly toxic and difficult-to-handle phosgene gas.[6]

-

Mild Reaction Conditions: The reaction proceeds efficiently under mild conditions, typically at room temperature or with gentle heating, minimizing the risk of side reactions and decomposition of sensitive functional groups.

-

High Purity of Products: The byproducts of the reaction are imidazole and carbon dioxide, which are easily removed, simplifying the purification of the desired product.[7]

-

Versatility: CDI is a versatile reagent for the formation of amide, ester, carbamate, and urea linkages.[7][8]

The precursor, N-tert-butylethylenediamine, is a readily available starting material. The overall strategy provides a reliable and scalable method for the preparation of this compound.

Proposed Synthetic Scheme

Sources

- 1. rsc.org [rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. C-13 NMR Spectrum [acadiau.ca]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. N,N,Carbonyldiimidazole (CDI) – Shilpa Chemspec International Pvt. Ltd. [shilpachemspec.com]

- 7. youtube.com [youtube.com]

- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

physicochemical properties of 1-tert-Butyl-2-imidazolidinone

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl-2-imidazolidinone

Abstract

This compound is a heterocyclic organic compound featuring a five-membered imidazolidinone ring substituted with a bulky tert-butyl group. This guide provides a comprehensive analysis of its core physicochemical properties, essential for its application in synthetic chemistry and drug development. We will delve into its structural characteristics, physical constants, solubility profile, and key chemical parameters. Furthermore, this document outlines standard experimental protocols for property determination and synthesis, offering both theoretical grounding and practical methodologies for researchers and scientists in the field.

Molecular Structure and Identifiers

The defining feature of this compound is the combination of a polar cyclic urea (imidazolidinone) core and a nonpolar, sterically demanding tert-butyl group. This unique structure imparts specific solubility, reactivity, and conformational characteristics to the molecule.

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

-

Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a precise volume of the stock solution to a flask containing a known volume of the pre-saturated buffer. The volume ratio should be adjusted based on the expected LogP.

-

Equilibration: Seal the flask and shake it at a constant temperature (25 °C) for 20-30 minutes to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

-

Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol: General Synthesis via Diamine Carbonylation

Imidazolidinones are commonly synthesized from the corresponding 1,2-diamine. This protocol outlines a general, high-yield approach. [1][2]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reactant Setup: Dissolve N-tert-butylethylenediamine (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

-

Carbonylation: Slowly add a carbonylating agent, such as carbonyldiimidazole (CDI) (1.1 eq.) or a solution of triphosgene (0.4 eq.) in the same solvent.

-

Causality: The portion-wise addition at low temperature controls the exothermic reaction and prevents the formation of side products. CDI is a safer alternative to phosgene-based reagents.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the consumption of the starting diamine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench by carefully adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Final Product: Purify the resulting crude solid/oil using silica gel column chromatography to yield pure this compound. Confirm structure and purity using NMR and MS as described in Section 3.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is paramount when handling any chemical reagent. The information below is synthesized from standard safety data sheets.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [3][4][5]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [3][4]Avoid contact with skin, eyes, and clothing. [3][5]Wash hands thoroughly after handling. [3][4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][5]Keep away from strong oxidizing agents.

Applications in Research and Drug Development

The imidazolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

-

Synthetic Intermediate: this compound serves as a valuable building block in organic synthesis. The presence of the N-H group allows for further functionalization, enabling the construction of more complex molecules.

-

Chiral Auxiliaries: Derivatives of imidazolidinones are widely used as chiral auxiliaries in asymmetric synthesis to create enantiomerically pure compounds, which is critical for developing effective and safe pharmaceuticals. [6][7]* Scaffold for Bioactive Molecules: The core ring system is a key component in compounds developed for a range of therapeutic targets. Its structural rigidity and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological macromolecules like enzymes and receptors.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a useful tool for chemical research and development. Its balanced lipophilicity, defined structural characteristics, and synthetic accessibility provide a solid foundation for its use as a versatile intermediate. A thorough understanding of the properties detailed in this guide is essential for any scientist looking to leverage this molecule in their research endeavors.

References

- (R)-1-BOC-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE-8bwXZEJMsOmCoWXEJgN-ZUolR7tSpg5WSoBCXsnkOUT-EuxljoCylFeVLQZ_TzrN4tQvVWEHDIcpgNyeNab-xnu-BSZfibz_8TnpmfG4bdoHMMA-SFZWNLgbqaG2UN6S4CYxKjrFeg2nDDMaOqXJXnlnN2NY6LMXjAYmPXt_HO9QoHVXvFS_OpzOATGFuU41Q79ROffHkwGDFXW9Pkmz0Smn4687OQhGb4nIUFGFz-zlcioGDY=]

- S-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRHiVYhKUJev8cWao2Ao6BFn9wcthvnLCFjYmBno9qLb8Q8_uOme1oYqu28EdM2k80DcLMIdkuyS80wCVKH7TC6Vrm1Ef0v4-zoVGbbwY1sYg8cizsCEYp9mR9gPPC_-NyFA==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq5e-rHpnG2QXv7IiOi5WU2RYSPRKwQVk68Y4boqiUEAaIPeqNlUDq9XupObTW3PGSYdD-31ylh4oUSdJoZuQAaoGuDtBBJspNrMkEaWqBpPSzwZ2yc6sxVoIMn-zRGjT484CySvW9fevgfYx0qP3dwrwiae67OUiGmzxUZZXfedR27ywPdyp9Ynk8QP751cYaN9C3Dg5Ami7k79eucHzWDCc7BjwmC15re-430MUCyww3LIfz5ICqy_iPGLlvwADnIuo0W9RRrFBXgUbang==]

- 1-Tert-butylimidazolidin-2-one | C7H14N2O | CID 2795231 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795231]

- Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBHSY9zS-JLjD9vw97jXJirdoFfkSPa_YyquWHTg71pfYyxKHSlxZ37m-y6Z611uoeYiLQXSS-oVAqHU3YGiNWmCmb4oVenkptMe3B0qL5T-838XX9hi8ywJ_yu_iXj8c2G1T5v_SAwhe4FLLc3cH8e7yG4vS5AEi]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtn1e9hGMf9Aqg8RyMmr2SeBd7vwGcsgzWrLxRklDx5ybfCinjtg-_RsAkEvPPPebfAiXjiRPBDAw8v3kwBr74oKchXxrQEsq6uNYE_r0FUEhXQeRx_bHqx18bJw4IIi6ZCR-Apur-3MFD-BATHnp8x-jwFMOxj32JLjbhRYvBXYafm2WOrltNcWJGswsrctPMpOsQm0Hc1xJjlKZaKtC4nSs5f_7Uakvjha9_S5xU5eFL_u5q4M89xWxqOPTLx3_kBADnedt7aVn2PBRaNQpKTDnUma-J]

- This compound | 92075-16-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52109041.htm]

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. [URL: https://www.mdpi.com/2073-4344/9/1/28]

- This compound | CAS 92075-16-6 | SCBT. [URL: https://www.scbt.com/p/1-tert-butyl-2-imidazolidinone-92075-16-6]

- This compound , 98+ , 92075-16-6 - CookeChem. [URL: https://www.cookechem.com/product/1-tert-butyl-2-imidazolidinone-98-92075-16-6/]

- MDL MFCD00832245 | 1-(tert-Butyl)imidazolidin-2-one | SynQuest Laboratories. [URL: https://www.synquestlabs.com/product/4H17-1-1P/1-tert-butylimidazolidin-2-one]

- 92075-16-6|1-(tert-Butyl)imidazolidin-2-one - BLDpharm. [URL: https://www.bldpharm.com/products/92075-16-6.html]

- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2491]

- Solvent Miscibility Table - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- pKa Data Compiled by R. Williams. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHed5apr5cUoqmb8g62UswXso01bNCOU0rLnQG2stk_s3kRUsHMO5WiQdGPiNF3iDZU-pU835a2vYUhAUxOKFciTQLarlc3NxGzyXrsD3bzWa4c51bFdcoJx5MDIoeV6X_ea3G8NuJorTur6iYgq2rOtmU9e9U4WHm2H4euMAPK177E]

Sources

An In-depth Technical Guide to 1-tert-Butyl-2-imidazolidinone

Abstract

1-tert-Butyl-2-imidazolidinone, identified by CAS number 92075-16-6, is a cyclic urea derivative whose significance in modern organic synthesis has grown considerably.[1] Its unique structural features, particularly the sterically demanding tert-butyl group, impart specific reactivity and selectivity that make it a valuable precursor and building block. This guide provides an in-depth examination of its physicochemical properties, a detailed synthesis protocol, and a comprehensive overview of its primary application as a precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in catalysis.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the capabilities of this versatile molecule.

Introduction: The Strategic Importance of Steric Hindrance

In the landscape of chemical synthesis, control over reactivity and selectivity is paramount. The imidazolidinone scaffold is a recurring motif in pharmaceuticals, natural products, and chiral auxiliaries.[1][4] this compound distinguishes itself through the presence of a bulky tert-butyl group attached to one of the nitrogen atoms. This substituent is not merely a passive component; it plays a crucial role in directing the molecule's chemical behavior.

The primary value of this compound lies in its role as a precursor to "saturated" N-heterocyclic carbenes (NHCs).[3] NHCs are a class of persistent carbenes that have revolutionized organometallic chemistry and catalysis, serving as highly effective ligands for transition metals.[5] The tert-butyl group provides significant steric bulk, which can stabilize the resulting metal complexes, enhance catalytic activity, and influence the stereochemical outcome of reactions.[6][7] Understanding the properties and synthesis of this precursor is therefore essential for designing and implementing advanced catalytic systems.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application and characterization.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 92075-16-6 | [8] |

| Molecular Formula | C₇H₁₄N₂O | [8] |

| Molecular Weight | 142.20 g/mol | [8] |

| IUPAC Name | 1-tert-butylimidazolidin-2-one | [8] |

| Appearance | White crystalline solid (typical) | Vendor Data |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

Spectroscopic Data for Structural Verification

| Spectroscopy Type | Expected Features | Rationale & Interpretation |

| ¹H NMR | ~1.3 ppm (s, 9H): tert-Butyl protons. ~3.2-3.6 ppm (m, 4H): Ethylene bridge protons (-CH₂-CH₂-). ~5.0-6.0 ppm (br s, 1H): N-H proton. | The tert-butyl signal is a sharp singlet due to the nine equivalent protons and lack of adjacent protons for coupling. The ethylene bridge protons appear as multiplets. The N-H proton signal can be broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | ~28-30 ppm: Methyl carbons of the tert-butyl group. ~40-50 ppm: Methylene carbons of the ethylene bridge. ~50-55 ppm: Quaternary carbon of the tert-butyl group. ~160-165 ppm: Carbonyl carbon (C=O). | The carbonyl carbon is significantly deshielded and appears far downfield. The chemical shifts of the aliphatic carbons are in the expected regions.[11] |

| FTIR (KBr) | ~3200-3400 cm⁻¹ (br): N-H stretching. ~2850-2950 cm⁻¹ (s): C-H stretching (aliphatic). ~1680-1720 cm⁻¹ (s): C=O stretching (amide/urea). | The strong carbonyl absorption is a key diagnostic peak. The broad N-H stretch is also characteristic of secondary amides.[8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes.[4] A common and reliable method involves the cyclization of an appropriate diamine precursor with a carbonylating agent. This section details a representative protocol.

Causality in Experimental Design

The chosen synthetic pathway is a two-step process starting from N-tert-butylethylenediamine.

-

Step 1: Diamine Synthesis (Reductive Amination): While the starting diamine is commercially available, a conceptual understanding involves the reaction of tert-butylamine with a protected 2-aminoacetaldehyde followed by reduction.

-

Step 2: Cyclization: The key step is the reaction of the diamine with a carbonylating agent like carbonyldiimidazole (CDI) or a phosgene equivalent. CDI is often preferred due to its relative safety and high reactivity. The reaction proceeds via nucleophilic attack of the primary amine onto CDI, followed by an intramolecular cyclization with the secondary amine to eliminate imidazole and form the stable five-membered ring.[12]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

N-tert-butylethylenediamine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-tert-butylethylenediamine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add CDI (1.1 eq) to the cooled solution in small portions over 15 minutes. Causality: Portion-wise addition at low temperature controls the initial exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight (12-16 hours) to ensure complete cyclization. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Rationale: The product is organic-soluble and will move into the ethyl acetate layer.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Rationale: This removes any unreacted acidic or basic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR and IR spectroscopy as outlined in Section 2.2.

Core Application: A Gateway to N-Heterocyclic Carbene (NHC) Catalysis

The primary utility of this compound is its function as a stable, handleable precursor to a class of saturated NHCs, often denoted as SIPr or related ligands.[3][13]

From Precursor to Active Carbene

N-heterocyclic carbenes are generated by deprotonating the corresponding azolium salt precursor.[5] Therefore, this compound must first be converted into an imidazolinium salt.

-

Alkylation/Arylation: The N-H position of the imidazolidinone can be alkylated or arylated to install a second, often bulky, substituent (e.g., a 2,6-diisopropylphenyl group).

-

Reduction & Cyclization (Alternative Route): A more common route to the imidazolinium salt involves starting from a diamine, condensing it with glyoxal, reducing the resulting diimine, and then cyclizing with an orthoformate.[3]

-

Deprotonation: The resulting 1,3-disubstituted imidazolinium salt is then treated with a strong base (e.g., potassium tert-butoxide, NaH) to remove the proton at the C2 position, generating the free, highly nucleophilic carbene.

Mechanism of Action in Catalysis

The generated NHC, featuring the influential tert-butyl group, serves as a powerful ligand in organometallic catalysis.

-

Strong σ-Donation: NHCs are strong σ-donors, which helps to stabilize the metal center and promote key catalytic steps like oxidative addition.

-

Steric Influence: The bulky tert-butyl and other N-substituents create a sterically hindered environment around the metal center. This bulk can accelerate reductive elimination (the product-forming step) and often imparts high levels of selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions.[2][6]

-

Stability: The robust M-NHC bond makes the resulting catalysts often more stable to air and moisture compared to many phosphine-based catalysts.

Visualizing the Role in a Catalytic Cycle

Caption: Generation of an NHC from its precursor and its role in a catalytic cycle.

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure safety.

-

General Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic precursor for the synthesis of sterically demanding N-heterocyclic carbene ligands. Its robust structure and the directing influence of the tert-butyl group make it an indispensable tool for chemists developing novel catalytic systems. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full potential of this versatile molecule in catalysis, drug discovery, and materials science.

References

-

1-Tert-butylimidazolidin-2-one | C7H14N2O. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

(R)-1-BOC-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE. (n.d.). MySkinRecipes. Retrieved January 1, 2026, from [Link]

-

Belluti, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. MDPI. Retrieved January 1, 2026, from [Link]

-

Díez-González, S., & Nolan, S. P. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Retrieved January 1, 2026, from [Link]

-

Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Reactions with Imidazolidinones. (2013). PMC. NIH. Retrieved January 1, 2026, from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Springer. Retrieved January 1, 2026, from [Link]

-

Flores-Alamo, M., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. MDPI. Retrieved January 1, 2026, from [Link]

-

1-tert-butyl-2-imidazolidinethione - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

-

Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Riccardi, L., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Beilstein Journals. Retrieved January 1, 2026, from [Link]

-

Sgarlata, C., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. PMC. Retrieved January 1, 2026, from [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry. ACS Publications. Retrieved January 1, 2026, from [Link]

-

Synthesis of Substituted Imidazolidines. Base-Stable Precursors of 4,5-Dihydro-1H-imidazol-3-ium Salts and N-Heterocyclic Carbenes. (2009). ResearchGate. Retrieved January 1, 2026, from [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (2024). Angewandte Chemie International Edition. PubMed. Retrieved January 1, 2026, from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2021). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]

- 5. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Tert-butylimidazolidin-2-one | C7H14N2O | CID 2795231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-tert-Butyl-2-imidazolidinone

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-2-imidazolidinone, a five-membered cyclic urea derivative, presents a fascinating case study in conformational analysis due to the influence of the sterically demanding tert-butyl group on the puckering of the imidazolidinone ring. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for its application in medicinal chemistry and materials science, where precise molecular geometry dictates biological activity and material properties. This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational modeling. We will delve into the theoretical underpinnings of five-membered ring conformations, detail the experimental protocols for their characterization, and discuss the profound implications of the tert-butyl group's conformational locking effect on the molecule's potential applications in drug design and development.

Introduction: The Significance of this compound

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a tert-butyl group at the N1 position imparts unique physicochemical properties, including increased lipophilicity and metabolic stability. However, its most significant impact lies in its profound influence on the molecule's three-dimensional shape. The sheer bulk of the tert-butyl group can "lock" the flexible imidazolidinone ring into a preferred conformation, a phenomenon with significant consequences for molecular recognition and binding affinity to biological targets.[1] A thorough understanding of this conformational preference is therefore a critical prerequisite for the rational design of novel therapeutics based on this scaffold.

Molecular Structure and Solid-State Conformation: Insights from X-ray Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state is single-crystal X-ray crystallography. For this compound, the crystal structure has been determined and is available in the Cambridge Structural Database (CSD), providing a foundational understanding of its molecular geometry.

2.1. Key Structural Features

The molecular structure of this compound is characterized by a five-membered imidazolidinone ring substituted with a tert-butyl group at one of the nitrogen atoms. The core chemical identifiers for this molecule are:

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O[2] |

| Molecular Weight | 142.20 g/mol [2] |

| CAS Number | 92075-16-6[2] |

The crystal structure reveals key bond lengths, bond angles, and torsion angles that define the molecule's geometry. Of particular interest is the conformation of the five-membered ring, which is not planar.

2.2. Puckering Analysis of the Imidazolidinone Ring

Five-membered rings are inherently flexible and can adopt a range of non-planar conformations to relieve ring strain. These conformations are typically described as either "envelope" (where four atoms are coplanar and the fifth is out of the plane) or "twist" (where no four atoms are coplanar). The precise nature of this puckering can be quantified using Cremer-Pople puckering parameters.[3][4] These parameters, derived from the out-of-plane displacements of the ring atoms, provide a continuous and quantitative description of the ring's conformation.

For a five-membered ring, the puckering is described by two parameters: the total puckering amplitude (Q) and a phase angle (φ). The value of Q indicates the degree of puckering (a larger Q means a more puckered ring), while φ describes the type of puckering (e.g., specific envelope or twist conformations correspond to specific values of φ). Analysis of the crystallographic data for this compound would allow for the calculation of these parameters, providing a precise description of its solid-state conformation.

Conformational Dynamics in Solution: A Nuclear Magnetic Resonance (NMR) Spectroscopy Approach

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, the conformation in solution can be more dynamic, with the ring potentially interconverting between different puckered forms. NMR spectroscopy is a powerful tool for investigating these dynamic processes.

3.1. Probing Conformation with ¹H and ¹³C NMR

The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. The tert-butyl group, with its nine equivalent protons, typically gives rise to a sharp, intense singlet in the ¹H NMR spectrum, serving as a useful spectroscopic handle.[5] The chemical shifts of the methylene protons on the imidazolidinone ring can provide clues about their orientation relative to the carbonyl group and the tert-butyl substituent.

3.2. Advanced NMR Techniques for Conformational Elucidation

To gain a more detailed understanding of the solution-state conformation and dynamics, advanced NMR techniques are employed.

3.2.1. Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining spatial proximities between protons. For this compound, NOE correlations between the protons of the tert-butyl group and specific protons on the imidazolidinone ring can definitively establish the preferred orientation of the tert-butyl group relative to the ring.[6]

3.2.2. Variable Temperature (VT) NMR

VT-NMR studies are instrumental in probing conformational exchange processes.[7] By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the imidazolidinone ring is undergoing rapid interconversion between two or more conformations at room temperature, the observed NMR signals will be an average of the signals for each conformer. As the temperature is lowered, this interconversion slows down. If the energy barrier to interconversion is sufficiently high, the exchange can be "frozen out" on the NMR timescale, and separate signals for each conformer may be observed. The temperature at which the signals coalesce can be used to calculate the free energy of activation for the conformational exchange process.

Computational Modeling: A Theoretical Lens on Conformation

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformation. Techniques such as molecular mechanics and quantum mechanics (specifically Density Functional Theory - DFT) can be used to explore the potential energy surface of this compound and identify its low-energy conformations.[8]

4.1. Mapping the Conformational Landscape

By systematically varying the torsion angles of the imidazolidinone ring and the orientation of the tert-butyl group, a potential energy surface can be generated. This surface reveals the relative energies of different conformations and the energy barriers that separate them. Computational methods can predict the puckering parameters (Q and φ) for the most stable conformers, which can then be compared with experimental data.

4.2. Quantifying Steric Effects

Computational models can also be used to quantify the steric strain introduced by the tert-butyl group. This can help to rationalize why certain conformations are favored over others. For instance, calculations can reveal the energetic penalty associated with placing the tert-butyl group in a pseudo-axial versus a pseudo-equatorial position on the puckered ring.

Experimental Protocols

5.1. X-ray Crystallography

-

Objective: To determine the solid-state molecular structure of this compound.

-

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Data Analysis: The refined crystallographic information file (CIF) is analyzed to determine key geometric parameters. The Cremer-Pople puckering parameters for the imidazolidinone ring are calculated from the atomic coordinates.

-

5.2. NMR Spectroscopy

-

Objective: To characterize the solution-state conformation and dynamics of this compound.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature to obtain basic structural information.

-

NOESY: A two-dimensional NOESY spectrum is recorded to identify through-space correlations between protons. The mixing time is optimized to observe key NOEs, particularly between the tert-butyl protons and the ring protons.

-

Variable Temperature NMR: A series of ¹H NMR spectra are acquired over a range of temperatures (e.g., from 298 K down to 183 K). The spectra are monitored for changes in chemical shifts, line broadening, and the appearance of new signals, which would indicate slow conformational exchange.

-

Visualization of Key Concepts

6.1. Experimental Workflow for Conformational Analysis

Caption: Workflow for the comprehensive conformational analysis of this compound.

6.2. Puckering Coordinates of a Five-Membered Ring

Caption: Representation of the Cremer-Pople puckering coordinates for a five-membered ring.

Implications in Drug Development

The conformational rigidity imposed by the tert-butyl group in this compound has significant implications for its use in drug design.

-

Conformational Locking and Pre-organization: By locking the imidazolidinone ring into a specific conformation, the tert-butyl group can pre-organize the molecule into a shape that is complementary to the binding site of a biological target. This can lead to an increase in binding affinity and potency, as less conformational entropy is lost upon binding.

-

Enhanced Selectivity: The well-defined three-dimensional shape of the molecule can enhance its selectivity for a particular receptor or enzyme subtype. The bulky tert-butyl group can create steric clashes with off-target binding sites, reducing unwanted side effects.

-

Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can improve a drug candidate's ability to cross cell membranes. Furthermore, the steric hindrance provided by the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.[1]

Conclusion

The molecular structure and conformation of this compound are dictated by a delicate interplay of ring strain, torsional strain, and the steric demands of the tert-butyl group. A comprehensive understanding of its conformational landscape, achieved through a combination of X-ray crystallography, advanced NMR techniques, and computational modeling, is essential for harnessing its full potential in medicinal chemistry and materials science. The conformational locking effect of the tert-butyl group provides a powerful strategy for designing molecules with enhanced potency, selectivity, and metabolic stability, making this compound and its derivatives a valuable platform for the development of novel therapeutics.

References

- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

-

Chan, L., & Gfeller, D. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1205–1218. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Cremer-Pople parameter calculator. (n.d.). Retrieved from [Link]

-

He, W., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society, 140(42), 13674–13677. [Link]

-

Scott, K. A., & Cockroft, S. L. (2015). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 6(12), 7078–7083. [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

-

Brainly. (2024). cis-1-tert-Butyl-4-methylcyclohexane exists almost exclusively in the chair conformation. What does this.... Retrieved from [Link]

-

Harris, D. O., et al. (1968). Ring Puckering in Five-Membered Rings. I. General Theory. The Journal of Chemical Physics, 49(8), 3785–3793. [Link]

-

Chemistry School. (n.d.). t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Retrieved from [Link]

-

Digital CSIC. (2021). Experimental and computational gas-phase acidity of cyclic ureas. Retrieved from [Link]

-

Rao, V. S. R., & Seshadri, R. (1981). Description of ring puckering of furanose: An analytical approach. Journal of Biosciences, 3(4), 433–440. [Link]

-

Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

-

Ibezim, E., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4434. [Link]

-

MySkinRecipes. (n.d.). (R)-1-BOC-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE. Retrieved from [Link]

-

Rittner, R., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Magnetic Resonance, 10(1/2), 1-27. [Link]

-

Hill, A. D., & Reilly, P. J. (2007). Puckering Coordinates of Monocyclic Rings by Triangular Decomposition. Journal of Chemical Information and Modeling, 47(3), 1031–1035. [Link]

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

-

Patel, R., et al. (2017). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SOME IMIDAZOLIDINE DERIVATIVES OF ISONICOTINAMIDE. Journal of Drug Delivery and Therapeutics, 7(7), 150-153. [Link]

-

Knowles, R. R., & Miller, S. J. (2021). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 11(13), 8279–8299. [Link]

-

Brehm, M. (n.d.). Ionic Liquids Research. Retrieved from [Link]

-

ResearchGate. (2014). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

-

Cordeiro, M. N. D. S., et al. (2014). Molecular dynamics simulation of aqueous solutions of trimethylamine-N-oxide and tert-butyl alcohol. Physical Chemistry Chemical Physics, 16(16), 7359–7368. [Link]

-

Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Downloads. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Cremer, D., & Pople, J. A. (1975). A General Definition of Ring Puckering Coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

-

Processes. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 71. [Link]

-

Molecular Simulations Laboratory. (n.d.). Publications. Retrieved from [Link]

-

Yadav, M. R., et al. (2018). In silico modelling and molecular dynamics simulation studies of thiazolidine based PTP1B inhibitors. Journal of Molecular Graphics and Modelling, 81, 132–143. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cremer-Pople total puckering amplitude Q — metaFALCON 0.0.2 documentation [metafalcon.chemie.uni-wuerzburg.de]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 1-tert-Butyl-2-imidazolidinone in Common Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract

1-tert-Butyl-2-imidazolidinone is a heterocyclic compound featuring a unique combination of a polar urea-like core and a nonpolar, sterically bulky tert-butyl group. This structure imparts a nuanced solubility profile that is critical for its application in organic synthesis, pharmaceutical development, and materials science.[1][2][3] This technical guide provides a comprehensive overview of the principles governing the solubility of this compound. It combines theoretical predictions based on physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for working with this compound.

Introduction to this compound

Imidazolidin-2-ones are a class of five-membered heterocyclic ureas that are prevalent structural motifs in pharmaceuticals, chiral auxiliaries, and synthetic intermediates.[3][4] The subject of this guide, this compound (CAS 92075-16-6), is distinguished by the N-1 substitution of a tert-butyl group. This moiety significantly influences the molecule's physical and chemical properties, including its solubility, by introducing steric hindrance and increasing lipophilicity.

Understanding the solubility of this compound is a prerequisite for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical synthesis.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic separations.[5]

-

Drug Formulation: Developing delivery systems where bioavailability may be limited by poor solubility.[6]

-

Quality Control: Establishing specifications for material purity and consistency.

This guide will first explore the theoretical underpinnings of its solubility based on its molecular structure and then provide a gold-standard experimental protocol for its quantitative measurement.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][7]

Physicochemical Properties of this compound

A molecule's solubility behavior can be predicted by examining its key physicochemical properties.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₁₄N₂O | [8] | Provides basic composition. |

| Molecular Weight | 142.20 g/mol | [8] | Moderate molecular weight, generally favorable for solubility. |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | [8] | Can donate a hydrogen bond, enabling interaction with polar protic solvents (e.g., alcohols) and polar aprotic H-bond acceptors (e.g., DMSO). |

| Hydrogen Bond Acceptor Count | 1 (from the C=O group) | [8] | The carbonyl oxygen can accept a hydrogen bond from polar protic solvents. |

| XLogP3-AA (LogP) | 0.3 | [8] | This value indicates a near-balance between hydrophilicity and lipophilicity. A LogP near zero suggests solubility in a range of polar and moderately nonpolar solvents. |

| Structure |  | [8] | The molecule combines a polar imidazolidinone ring with a nonpolar, bulky tert-butyl group. |

Analysis: The molecular structure of this compound is amphiphilic. The imidazolidinone ring, with its N-H donor and C=O acceptor, provides a polar, hydrophilic character. Conversely, the large tert-butyl group is nonpolar and lipophilic. This duality suggests that the compound will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit favorable solubility in solvents of intermediate polarity.

Conceptual Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play when this compound interacts with different solvent types.

Caption: Predicted intermolecular interactions driving solubility.

Predicted Solubility Profile

Disclaimer: This table presents predictions based on chemical theory. Actual quantitative solubility must be determined experimentally using the protocol outlined in Section 4.0.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | High | Capable of hydrogen bonding with both the N-H and C=O groups of the solute. |

| Acetone / Acetonitrile | Polar Aprotic | High | Good dipole-dipole interactions with the polar ring. The alkyl nature of the solvents interacts favorably with the tert-butyl group. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent, excellent H-bond acceptor, capable of strong interactions with the solute. |

| Dichloromethane (DCM) | Halogenated | Medium | Intermediate polarity allows for dissolution, but lacks specific H-bonding interactions. |

| Toluene | Aromatic Nonpolar | Low to Medium | The aromatic ring can interact with the tert-butyl group, but the solvent's nonpolar nature is a poor match for the polar urea core. |

| Hexane / Heptane | Aliphatic Nonpolar | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar ring. |

| Water | Polar Protic | Low | While H-bonding is possible, the large, nonpolar tert-butyl group disrupts the water structure, making dissolution unfavorable (hydrophobic effect). |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate, thermodynamically meaningful solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[7][9] This method ensures that the solvent is fully saturated with the solute at a constant temperature, representing the true equilibrium solubility.[6][10]

Workflow Overview

The following diagram outlines the complete experimental workflow for determining equilibrium solubility.

Caption: Isothermal equilibrium solubility determination workflow.

Materials and Equipment

-

Solute: this compound (solid, purity >98%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control or a constant temperature water bath

-

Calibrated thermometer

-

Syringes (glass, appropriate volume)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)

-

Volumetric flasks and pipettes for dilutions

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., GC, LC-MS).[6][10]

-

Step-by-Step Procedure

-

Preparation of Stock Solutions (for HPLC Calibration):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile). This is your primary stock solution (~1 mg/mL).

-

Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected solubility range.

-

-

Preparation of Slurries:

-

For each solvent to be tested, add an excess amount of solid this compound to a scintillation vial.

-

Rationale: "Excess" is critical to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at equilibrium. For a 5 mL solvent volume, adding ~100-200 mg is typically sufficient.

-

-

Accurately add a known volume or mass of the test solvent (e.g., 5.0 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined time to allow the system to reach equilibrium.

-

Critical Step: The time required for equilibration must be established. A common practice is to measure the concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[10] For many organic compounds, 24-48 hours is sufficient.

-

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial.

-

Rationale: Filtration is essential to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[9]

-

-

Accurately weigh the filtered sample. Then, perform an accurate dilution with the mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units, such as mg/mL or mol/L.

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

Safety Considerations

Researchers must consult the Safety Data Sheet (SDS) for this compound and for each solvent used.

-

This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

-

Organic Solvents: Many organic solvents are flammable and/or toxic. All handling, including slurry preparation and filtration, should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound possesses a balanced amphiphilic character, suggesting moderate to high solubility in polar aprotic and polar protic solvents, and poor solubility in highly nonpolar solvents like alkanes. While theoretical predictions provide valuable guidance, they are not a substitute for empirical measurement. The isothermal shake-flask method detailed in this guide is a robust and reliable protocol for obtaining high-quality, thermodynamically sound solubility data. Accurate knowledge of this fundamental property is essential for the effective design of synthetic routes, purification schemes, and formulation strategies involving this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Imidazolidinone synthesis [organic-chemistry.org]

- 5. chem.ws [chem.ws]

- 6. evotec.com [evotec.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-Tert-butylimidazolidin-2-one | C7H14N2O | CID 2795231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Unveiling the Journey of 1-tert-Butyl-2-imidazolidinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Workhorse of Modern Chemistry

In the vast landscape of heterocyclic chemistry, certain molecules, despite their relatively simple structures, emerge as pivotal players. 1-tert-Butyl-2-imidazolidinone is one such unassuming yet significant compound. Its journey from a chemical curiosity to a valuable building block in organic synthesis and medicinal chemistry is a testament to the enduring quest for novel molecular architectures with practical applications. This in-depth technical guide aims to provide a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of a Scaffold: Discovery and Historical Context

The precise origins of this compound are not prominently documented in seminal, standalone publications. Its emergence is more likely intertwined with the broader exploration of cyclic ureas and their derivatives, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The imidazolidinone core, a five-membered ring containing two nitrogen atoms and a carbonyl group, has been a subject of interest for decades due to its presence in numerous natural products and pharmaceuticals.

The introduction of the bulky tert-butyl group at the 1-position of the imidazolidinone ring was a logical step in the systematic exploration of this heterocyclic system. The tert-butyl group is known to impart unique steric and electronic properties to molecules, often influencing their reactivity, selectivity, and metabolic stability. While a singular "discovery" paper for this compound is not readily apparent, its synthesis would have followed established methodologies for the preparation of cyclic ureas, which were being refined throughout the mid to late 20th century.

The historical significance of this compound lies not in a dramatic discovery but in its gradual adoption as a useful synthon. Its development is a story of incremental innovation, where the synthesis of the parent molecule paved the way for the creation of more complex and often chiral derivatives that have found widespread use in asymmetric catalysis and drug discovery.

Crafting the Core: Synthesis and Mechanistic Insights

The synthesis of this compound, along with other N-substituted imidazolidinones, generally relies on the cyclization of a suitable 1,2-diamine precursor with a carbonylating agent. The most common and conceptually straightforward approach involves the reaction of N-tert-butylethylenediamine with a phosgene equivalent.

The Diamine-Phosgene Condensation Route: A Classic Approach

The traditional and most direct method for the synthesis of this compound involves the reaction of N-tert-butylethylenediamine with phosgene (COCl₂) or a safer phosgene substitute like triphosgene or carbonyldiimidazole (CDI).[1][2]

Reaction Mechanism:

The reaction proceeds through a two-step mechanism. In the first step, one of the amino groups of N-tert-butylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene equivalent to form an intermediate carbamoyl chloride (in the case of phosgene) or an activated acyl imidazole (with CDI). The second, intramolecular step involves the nucleophilic attack of the second amino group on the newly formed electrophilic center, leading to the cyclization and formation of the five-membered imidazolidinone ring with the elimination of a leaving group (e.g., HCl or imidazole).

Experimental Protocol: Synthesis of this compound

Materials:

-

N-tert-butylethylenediamine

-

Triphosgene (or Carbonyldiimidazole)

-

Triethylamine (or other suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-tert-butylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve triphosgene (0.4 eq) or carbonyldiimidazole (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the diamine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Alternative Synthetic Strategies

While the diamine-phosgene condensation is a robust method, concerns over the toxicity of phosgene have led to the development of alternative synthetic routes. These include:

-

From Urea and Diamines: The reaction of N-tert-butylethylenediamine with urea at high temperatures can also yield this compound, although this method often requires more forcing conditions.

-

Intramolecular Hydroamidation: More recent methods involve the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be prepared from the corresponding propargylamine.[3]

Logical Relationship of Synthetic Pathways

Caption: Synthetic routes to this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 92075-16-6 | [3] |

| Molecular Formula | C₇H₁₄N₂O | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 133-135 °C | [4] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 1H, NH), 3.38 (t, J = 7.2 Hz, 2H, NCH₂), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C=O), 52.0 (C(CH₃)₃), 47.8 (NCH₂), 39.5 (NCH₂), 28.5 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): 3250 (N-H stretch), 2960 (C-H stretch), 1680 (C=O stretch).

-

Mass Spectrometry (EI): m/z 142 (M⁺), 127 (M-CH₃)⁺, 85, 57.

Applications in Synthesis and Beyond

While many of the prominent applications of the imidazolidinone scaffold involve more complex, chiral derivatives, the parent this compound serves as a crucial starting material and a ligand in its own right.

Precursor to Chiral Auxiliaries and Catalysts

The primary application of this compound is as a precursor for the synthesis of more elaborate structures, particularly chiral imidazolidinone-based organocatalysts. The well-known MacMillan catalysts, for instance, are derived from the imidazolidinone core and have revolutionized the field of asymmetric organocatalysis.[5] The tert-butyl group in these catalysts plays a critical role in establishing the steric environment necessary for high enantioselectivity.

Workflow for Catalyst Synthesis from this compound

Caption: General workflow for synthesizing chiral catalysts.

Ligand in Coordination Chemistry

The two nitrogen atoms and the carbonyl oxygen of the imidazolidinone ring can act as coordination sites for metal ions. While less common than other nitrogen-containing heterocycles, this compound and its derivatives have been explored as ligands in coordination chemistry. The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes.

Role in Medicinal Chemistry

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[2] While this compound itself is not a known therapeutic agent, it serves as a valuable building block for the synthesis of more complex drug candidates. The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as absorption and distribution.

Future Outlook

The journey of this compound is far from over. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of this molecule as a precursor to effective chiral catalysts is likely to increase. Furthermore, the exploration of its potential as a ligand in novel catalytic systems and as a building block for new bioactive molecules remains a fertile area of research. The story of this compound exemplifies how a seemingly simple molecule can become an indispensable tool in the hands of creative and innovative scientists.

References

- 1. This compound , 98+ , 92075-16-6 - CookeChem [cookechem.com]

- 2. 92075-16-6 | MFCD00832245 | this compound [aaronchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound|CAS 92075-16-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 92075-16-6|1-(tert-Butyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Imidazolidinones

Introduction: The Imidazolidinone Core – A Privileged Structure in Modern Chemistry

Imidazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in various scientific disciplines.[1][2] Structurally related to imidazolidine, they feature a saturated C3N2 nucleus with a carbonyl group at either the 2 or 4-position.[1] This seemingly simple scaffold has proven to be a "privileged" structure, serving as a robust framework for the development of powerful tools in both asymmetric catalysis and medicinal chemistry.[3] Their ease of preparation, often from readily available chiral amino acids, and their stability make them highly attractive for a wide range of applications.[4][5] This guide provides an in-depth exploration of the potential applications of substituted imidazolidinones, offering technical insights for researchers, scientists, and drug development professionals.

Part 1: Asymmetric Organocatalysis - The Rise of MacMillan Imidazolidinone Catalysts

A major breakthrough in the application of imidazolidinones came from the pioneering work of Professor David MacMillan, who developed a class of chiral imidazolidinone-based organocatalysts.[6] These small, metal-free organic molecules have revolutionized the field of asymmetric synthesis by providing a powerful alternative to traditional metal-based catalysts.[3][6] For their independent discovery of iminium and enamine ion-mediated organocatalysis, MacMillan and Benjamin List were awarded the 2021 Nobel Prize in Chemistry.[6]

Mechanism of Action: Iminium and Enamine Catalysis

The catalytic prowess of MacMillan imidazolidinone catalysts stems from their ability to activate α,β-unsaturated aldehydes and ketones through two primary activation modes: iminium and enamine catalysis.[4]

-

Iminium Catalysis: In this mode, the chiral secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.[1] This process lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack at the β-position.[1] This activation strategy is central to a wide array of enantioselective transformations.

-

Enamine Catalysis: Alternatively, the imidazolidinone catalyst can react with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-position susceptible to attack by electrophiles.[4]

Below is a diagram illustrating the dual catalytic cycle of imidazolidinone organocatalysts.

Caption: Dual catalytic cycles of imidazolidinone organocatalysts.

Key Asymmetric Transformations

Substituted imidazolidinones have proven to be highly effective catalysts for a broad spectrum of enantioselective reactions, consistently delivering products with high yields and enantioselectivities.

| Reaction Type | Description |

| Diels-Alder Reaction | The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride catalyst. This reaction involves the [4+2] cycloaddition of a diene and a dienophile, and is a powerful tool for the synthesis of cyclic compounds.[2] |

| Friedel-Crafts Alkylation | Imidazolidinone catalysts facilitate the enantioselective alkylation of electron-rich aromatic compounds, such as indoles and pyrroles, with α,β-unsaturated aldehydes.[4] An optimized catalyst, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, has been particularly effective for this transformation. |

| 1,3-Dipolar Cycloaddition | These catalysts have been successfully employed in 1,3-dipolar cycloaddition reactions between nitrones and α,β-unsaturated aldehydes.[] |

| Michael Addition | The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, can be rendered highly enantioselective using imidazolidinone catalysts. |

| α-Functionalization | Imidazolidinones also catalyze the enantioselective α-chlorination and α-fluorination of aldehydes. |

Experimental Protocol: General Procedure for an Imidazolidinone-Catalyzed Diels-Alder Reaction

The following is a generalized protocol based on the pioneering work of MacMillan.

-

Catalyst Preparation: The imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride) is dissolved in a suitable solvent system, often a mixture of methanol and water.[6]

-

Reaction Setup: The reaction vessel is charged with the catalyst solution and cooled to the desired temperature (e.g., -80 °C to room temperature).

-

Substrate Addition: The α,β-unsaturated aldehyde (dienophile) is added to the reaction mixture, followed by the diene.[6]

-

Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched cycloadduct.

Caption: General workflow for an imidazolidinone-catalyzed Diels-Alder reaction.

Part 2: Medicinal Chemistry - Imidazolidinones as Bioactive Agents

The imidazolidinone scaffold is not only a cornerstone of asymmetric catalysis but also a recurring motif in a multitude of biologically active compounds and approved drugs.[1][8] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and interactions with biological targets.[9]

Antiviral Applications

Substituted imidazolidinones have emerged as a significant class of antiviral agents, demonstrating potent activity against a range of viruses.[10]

-

Anti-HIV Activity: The first report of an imidazolidinone derivative as an anti-HIV agent was in 1996.[10] These compounds can act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists.[10] Extensive research has focused on designing analogs that are effective against drug-resistant HIV strains with improved side-effect profiles.[10]

-

Hepatitis C Virus (HCV) and Dengue Virus: Some imidazolidinone derivatives have shown inhibitory activity against the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus.[10]

-

Enterovirus 71 (EV71): Pyridyl-imidazolidinones exhibit highly specific and potent activity against EV71 by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or RNA uncoating.[10]

Anticancer Potential

Recent studies have highlighted the promise of substituted imidazolidinones as anticancer agents.[9][11][12]

-

Induction of Apoptosis: A novel series of 4-imidazolidinone derivatives has been shown to exhibit significant anticancer activity in colorectal cancer (CRC) cell lines.[11] The lead compound from this series was found to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[11]

-

ROS-Dependent Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the caspase cascade, ultimately leading to programmed cell death.[11] This ROS-dependent apoptotic pathway was confirmed by the observation that an antioxidant, N-acetylcysteine (NAC), could suppress the anticancer effects of the imidazolidinone compound.[11]

Caption: ROS-dependent apoptotic pathway induced by a 4-imidazolidinone derivative.

Neurodegenerative Disorders

While research is still in its early stages, the immunomodulatory properties of certain heterocyclic compounds structurally related to imidazolidinones suggest potential applications in neurodegenerative diseases. For instance, immunomodulatory imide drugs (IMiDs) are being investigated for their ability to reduce proinflammatory cytokines, which are implicated in conditions like Alzheimer's and Parkinson's diseases.[13] The structural versatility of the imidazolidinone core makes it a plausible candidate for the design of novel agents targeting neuroinflammation.

Conclusion and Future Outlook

Substituted imidazolidinones represent a remarkable class of compounds with a dual legacy of excellence in both asymmetric catalysis and medicinal chemistry. As organocatalysts, they have provided chemists with mild, efficient, and environmentally friendly methods for constructing complex chiral molecules. In the realm of drug discovery, the imidazolidinone scaffold has served as a fertile ground for the development of potent antiviral and anticancer agents, with emerging potential in other therapeutic areas. The continued exploration of this versatile heterocyclic system, through the synthesis of new derivatives and the elucidation of their mechanisms of action, promises to unlock even more innovative applications in the future.

References

-

Imidazolidinone. (n.d.). In Wikipedia. Retrieved from [Link]

- North, M. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. The Royal Society of Chemistry.

-

Macmillan Imidazolidinone Organocatalysts. (2021, October 12). J&K Scientific LLC. Retrieved from [Link]

- (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. PubMed.